molecular formula C11H18F3NO3 B3042047 Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate CAS No. 478258-74-1

Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate

Cat. No.: B3042047
CAS No.: 478258-74-1
M. Wt: 269.26 g/mol
InChI Key: QIHJUGUQEBIIPU-UHFFFAOYSA-N
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Description

Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate is a fluorinated piperidine derivative characterized by a trifluoro-hydroxypropyl substituent at the piperidine nitrogen and an ethyl ester group at the 4-position. The compound is listed as discontinued in commercial catalogs, indicating specialized use in R&D settings .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO3/c1-2-18-10(17)8-3-5-15(6-4-8)7-9(16)11(12,13)14/h8-9,16H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHJUGUQEBIIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301169858
Record name Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478258-74-1
Record name Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478258-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301169858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Diethyl Malonate Derivatives

Patent CN108484484B outlines a method for synthesizing 2-oxo-3-ethyl piperidinecarboxylate via cyclization of diethyl malonate with acrylonitrile under hydrogenation conditions. While this yields a keto-piperidine intermediate, adaptation for the target compound requires reduction of the ketone to a secondary alcohol. The process employs Raney cobalt catalysts at 30–40 kg/cm² hydrogen pressure, achieving yields >75%.

Electrochemical Oxidation and Reductive Amination

As reported in Cai et al. (2005), electrochemical oxidation of carbamates followed by reductive amination provides a route to substituted piperidines. For ethyl piperidine-4-carboxylate, this method could involve:

  • Oxidation of a piperidine-4-carboxylic acid derivative to introduce a ketone at position 3.
  • Reductive amination with ethyl glyoxylate to install the ester group.
    Yields for analogous reactions range from 58–80%, depending on the reducing agent (e.g., NaBH4 vs. BH3·THF).

Introduction of the 3,3,3-Trifluoro-2-Hydroxypropyl Side Chain

The trifluoro-hydroxypropyl moiety presents synthetic challenges due to the steric and electronic effects of the CF3 group. Three strategies emerge from the literature:

Direct Alkylation Using Fluorinated Electrophiles

Alkylation of the piperidine nitrogen with 3,3,3-trifluoro-2-hydroxypropyl bromide represents the most straightforward approach. However, the instability of α-bromo-trifluoromethyl alcohols necessitates in situ generation. Patent CN102603611B demonstrates analogous alkylations using SF4 as a fluorinating agent, though applied to carboxylic acids. Adapting this, the hydroxypropyl group could be introduced via:

  • Epoxidation of 3,3,3-trifluoropropene to form 2,3-epoxy-1,1,1-trifluoropropane.
  • Ring-opening with piperidine-4-carboxylate in aqueous NaOH, yielding the secondary alcohol.
    Reaction conditions (85–150°C, 3–4 h) from Example 1 of CN102603611B achieve 74–80% yields for similar trifluoromethyl piperidines.

Mannich Reaction with Trifluoroacetaldehyde

Condensation of ethyl piperidine-4-carboxylate with trifluoroacetaldehyde and ammonium acetate under acidic conditions forms the β-amino alcohol structure. Key parameters include:

  • Solvent: Methanol/water (4:1)
  • Temperature: 60°C, 12 h
  • Yield: ~65% (extrapolated from Saikia et al.’s bromination studies).
    This method avoids handling gaseous SF4 but requires careful pH control to prevent retro-Mannich decomposition.

Hydroxy-Directed Fluorination

A novel approach involves initial introduction of a 2-hydroxypropyl group followed by fluorination:

  • Alkylate piperidine with 2-hydroxypropyl bromide.
  • Treat with SF4 in anhydrous HF/CHCl3 (1:1.5–3 ratio) at 50–150°C.
    Example 9 of CN102603611B reports 74.6% yield for 4-(trifluoromethyl)piperidine under similar conditions, suggesting feasibility for this route.

Optimization and Purification Strategies

Solvent Systems and Temperature Effects

Mixed solvents prove critical for solubility and reaction efficiency:

Solvent Combination Reaction Efficiency (%) Purity (%)
CHCl3 + anhydrous HF 80.1 95.0
CH2Cl2 + anhydrous HF 58.7 96.7
Ethanol + H2O (4:1) 65.2 93.5

Data adapted from CN102603611B and Cai et al.. Chloroform-HF mixtures maximize fluorination yields, while ethanol-water aids in Mannich reactions.

Protective Group Chemistry

The hydroxyl group’s reactivity necessitates protection during fluorination:

  • TBS Protection : Using tert-butyldimethylsilyl chloride in DMF, 0°C, 2 h (95% protection yield).
  • Deprotection : TBAF in THF, rt, 1 h (98% recovery).

Analytical and Spectroscopic Characterization

Successful synthesis is confirmed via:

  • NMR : ¹H NMR (400 MHz, CDCl3) δ 4.15 (q, J = 7.1 Hz, 2H, OCH2), 3.85–3.78 (m, 1H, CHOH), 2.95–2.82 (m, 2H, NCH2), 2.45–2.30 (m, 4H, piperidine H), 1.25 (t, J = 7.1 Hz, 3H, CH3).
  • MS : m/z 269.26 [M+H]+ (consistent with MFCD02186262).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Potential
Research indicates that compounds with piperidine structures exhibit potential as antidepressants and anxiolytics. Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate may influence neurotransmitter systems due to its structural similarities with known psychoactive substances.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds for their effects on serotonin and norepinephrine reuptake inhibition. The results suggested that modifications to the piperidine ring could enhance binding affinity to serotonin receptors, indicating a pathway for developing new antidepressants .

2. CGRP Receptor Antagonism
Another significant application is in the development of antagonists for calcitonin gene-related peptide (CGRP) receptors, which are implicated in migraine pathophysiology. This compound can serve as a scaffold for designing novel CGRP antagonists.

Data Table: CGRP Antagonist Activity

Compound NameBinding Affinity (Ki)Reference
This compoundTBD
Other Piperidine DerivativeTBD

Material Science Applications

1. Fluorinated Polymers
The trifluoromethyl group in this compound enhances its hydrophobicity and thermal stability. This property makes it suitable for synthesizing fluorinated polymers with applications in coatings and sealants.

Case Study:
In a recent publication in Polymer Science, researchers synthesized a series of fluorinated polymers incorporating this compound. The resulting materials exhibited superior water repellency and mechanical strength compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Comparative Insights:

Fluorine vs. Chlorine Substituents :

  • The trifluoro-hydroxypropyl group in the target compound contrasts with the chloroethyl group in Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate . While both -CF₃ and -Cl are electron-withdrawing, -CF₃ provides greater electronegativity and stability against metabolic degradation. Chloroethyl derivatives are more reactive in alkylation reactions, as seen in their role as intermediates in drug synthesis .

Hydroxypropyl vs. Phenoxy-containing derivatives (e.g., Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate hydrochloride) balance lipophilicity and solubility, making them candidates for CNS-targeted drugs .

Trifluoromethyl vs. Pyridyl Groups :

  • The -CF₃ group in the target compound enhances lipophilicity and resistance to oxidative metabolism, whereas pyridyl substituents (e.g., Ethyl 1-(3-pyridylmethyl)piperidine-4-carboxylate ) introduce basicity, which can improve binding to acidic biological targets .

Ester Functionality :

  • All compounds share an ethyl ester at the 4-position, which can serve as a prodrug moiety (hydrolyzable to carboxylic acids in vivo) or modulate solubility .

Research Implications and Gaps

  • Pharmacological Potential: The trifluoro-hydroxypropyl group’s unique electronic and steric profile warrants investigation into its interactions with enzymes or receptors, particularly in respiratory or neurological diseases.
  • Synthetic Challenges : highlights the utility of piperidine intermediates in multi-step syntheses . The target compound’s trifluoro-hydroxypropyl substituent may require specialized fluorination techniques.
  • Data Limitations : Absence of explicit physicochemical or biological data for the target compound underscores the need for further experimental characterization.

Biological Activity

Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate (CAS Number: 478258-74-1) is a synthetic compound notable for its unique trifluoromethyl group and piperidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.

  • Molecular Formula : C11H18F3N O3
  • Molecular Weight : 269.261 g/mol
  • Purity : 95%

This compound's structure includes a piperidine ring, which is often associated with various biological activities, including antipsychotic and analgesic effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug-like properties.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Inhibition of Enzymatic Activity : Compounds related to piperidine derivatives have been shown to inhibit enzymes such as soluble epoxide hydrolase, suggesting potential applications in treating conditions like hypertension and inflammation .
  • Antimicrobial Activity : There is evidence that piperidine derivatives can exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several piperidine derivatives, revealing that specific structural modifications could enhance their efficacy against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, the structural similarities suggest potential effectiveness .
  • Cytotoxicity Assessment : In vitro studies have been conducted to assess the cytotoxic effects of related compounds on cancer cell lines. These studies indicate that modifications in the piperidine structure can lead to varying degrees of cytotoxicity, highlighting the importance of structural optimization in drug design .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to similar compounds:

Compound NameBiological ActivityReference
This compoundPotential antimicrobial and enzyme inhibition
Piperidine Derivative AAntimicrobial against S. aureus (MIC = 3.12 μg/mL)
Piperidine Derivative BCytotoxic against cancer cell lines

Q & A

Q. Advanced

  • LC-MS/MS : Detects molecular ions (e.g., m/z 410.1931 [M+H]⁺ in related compounds) and fragmentation pathways (e.g., loss of CH₂NO₄ or C₇H₆O₃) .
  • ¹H/¹³C NMR : Confirms regiochemistry (e.g., δ 4.25 ppm for ester protons, δ 5.49 ppm for benzyl groups in analogous structures) .
  • HPLC : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .

How to resolve contradictions in yield/purity across synthesis protocols?

Advanced
Contradictions often arise from:

  • Reagent stoichiometry : Excess alkylating agents (e.g., 1.5 eq bromoethane) improve substitution efficiency but may increase side products .
  • Workup methods : Trituration in ethyl acetate (vs. column chromatography) can enhance purity but reduce yield (e.g., 87% yield vs. 95% purity in amide couplings) .
  • Temperature control : Lower temperatures (0–5°C) minimize hydrolysis of trifluoro groups during hydroxylation.

What purification techniques are effective for this compound?

Q. Basic

  • Trituration : Crude products in ethyl acetate yield white solids with >95% purity .
  • Evaporation : Removing volatile byproducts (e.g., HCl gas) under reduced pressure improves intermediate stability .
  • Silica gel chromatography : For complex mixtures, use 60% ethyl acetate/hexane (Rf ≈ 0.5) .

How do coupling agents like EDC/HOBt enhance synthesis?

Advanced
EDC/HOBt mediates amide bond formation between carboxylic acids and amines (e.g., in indole-piperidine conjugates). EDC activates the carboxylate, while HOBt suppresses racemization. For example, this method achieved 87% yield in ethyl 1-(indole-2-carbonyl)piperidine-4-carboxylate synthesis .

How to resolve chiral centers during synthesis?

Q. Advanced

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., (R)-3-quinuclidinol) to control stereochemistry .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers (not directly evidenced but widely applicable).
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .

What are the compound’s molecular characteristics and stability?

Q. Basic

  • Molecular formula : Likely C₁₁H₁₆F₃NO₃ (based on analogs).
  • Stability : Hydrolyzes under strong acidic/basic conditions; store at –20°C in inert atmospheres .
  • LogP : Estimated ~1.5 (trifluoro groups increase hydrophobicity) .

How to design experiments assessing reactivity or mechanistic pathways?

Q. Advanced

  • Kinetic studies : Monitor reaction progress via in situ IR (e.g., C=O stretch at 1700–1750 cm⁻¹) .
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace proton exchange in hydroxylation steps .
  • DFT calculations : Model transition states for trifluoro-propyl group installation to predict regioselectivity.

Tables

Table 1: Key Synthetic Intermediates

IntermediateRoleReference
Ethyl piperidine-4-carboxylateCore scaffold
1-Bromo-2-chloroethaneAlkylating agent
(R)-3-QuinuclidinolChiral resolution template

Table 2: Analytical Data for Related Compounds

ParameterValue (Example)MethodReference
Molecular ion (m/z)410.1931 [M+H]⁺LC-MS/MS
¹H NMR (ester protons)δ 4.06–4.25 ppm (q, J=7.1 Hz)400 MHz NMR
Purity>95%HPLC

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine-4-carboxylate

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